氨基(2-噻吩基)乙腈

描述

Synthesis Analysis

The synthesis of amino(2-thienyl)acetonitrile and related compounds often involves multicomponent reactions or direct catalytic addition processes. For instance, the enantioselective synthesis of α,α-disubstituted α-amino acids, which can serve as building blocks for unnatural peptides, has been achieved through the catalytic addition of acetonitrile to α-iminoesters bearing an N-thiophosphinoyl group, highlighting a method to generate α-cyanomethylated amino acid derivatives (Shaoquan Lin, N. Kumagai, M. Shibasaki, 2016). Additionally, thienyl and bithienyl amino acids with emissive properties have been synthesized via a multicomponent Ugi reaction, showing potential as fluorescent probes and chemosensors (Cátia I. C. Esteves, M. Raposo, Susana P. G. Costa, 2017).

Molecular Structure Analysis

The molecular structure of amino(2-thienyl)acetonitrile compounds often exhibits significant rigidity and is influenced by the intramolecular interactions such as hydrogen bonding. For example, a study on a fluorinated α-aminonitrile compound demonstrated the compound's orthorhombic crystalline structure and provided insights into its vibrational and NMR spectral features, as well as its chemical reactivity and molecular descriptors (G. Brahmachari, Abhishek Kumar, A. K. Srivastava, S. K. Gangwar, N. Misra, V. Gupta, Rajnikant, 2015).

Chemical Reactions and Properties

Amino(2-thienyl)acetonitrile compounds participate in various chemical reactions, leading to the formation of novel heterocyclic compounds. For instance, substituted 3-aminothiophene-2-carbonitriles were synthesized from α-acetylenic nitriles, showcasing the versatility of these compounds in heterocyclic chemistry (W. Ren, Kambhampati V. B. Rao, R. Klein, 1986).

Physical Properties Analysis

The physical properties of amino(2-thienyl)acetonitrile derivatives, such as solubility and emissive behavior, play a crucial role in their application potential. For example, novel thienyl amino acids exhibited high emissivity and electron-donating properties, making them suitable for use as fluorescent probes (Cátia I. C. Esteves, M. Raposo, Susana P. G. Costa, 2017).

Chemical Properties Analysis

The chemical properties of amino(2-thienyl)acetonitrile compounds, including reactivity and the ability to form various chemical bonds, are critical for their application in synthetic chemistry. The synthesis of functionalized 2-aminohydropyridines and 2-pyridinones via domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles illustrates the compound's versatility in forming complex heterocyclic structures (Jing Sun, Yan Sun, E. Xia, Chaoguo Yan, 2011).

科学研究应用

蛋白质构象研究:腈衍生的氨基酸,如氨基(2-噻吩基)乙腈,被用作蛋白质构象研究的局部环境标记。它们检测到其 C=N 伸缩振动中的溶剂诱导频率偏移 (Getahun 等,2003).

天体物理研究:当乙腈和氨基乙腈在类星际条件下暴露于 VUV 辐射时,可以形成,有助于理解天体物理环境中有机物质的起源 (Danger 等,2011).

非天然肽构建块的合成:氨基(2-噻吩基)乙腈用于通过直接催化加成到 α-亚氨基酯中来对映选择性地合成 α,α-二取代的 α-氨基酸。此方法为合成非天然肽构建块提供了潜力 (Lin、Kumagai 和 Shibasaki,2016).

DNA 研究和传感相互作用:使用氨基(2-噻吩基)乙腈合成的脱氧尿苷的 2-噻吩基共轭物表现出增强的亮度和对溶剂极性和水合作用的比例响应,使其与 DNA 研究和传感相互作用高度相关 (Barthes 等,2015).

离子识别和化学传感器:新型噻吩基和联噻吩基氨基酸显示出作为生物医学相关离子的荧光探针和化学传感器的潜力,特别是用于检测金属配体配合物中的 Fe3+ 和 Cu2+ (Esteves、Raposo 和 Costa,2017).

荧光氨基酸类似物:通过钯催化合成的苯并[b]噻吩基氨基酸衍生物显示出创建天然存在的荧光氨基酸的准等电子类似物的潜力 (Venanzi 等,2005).

属性

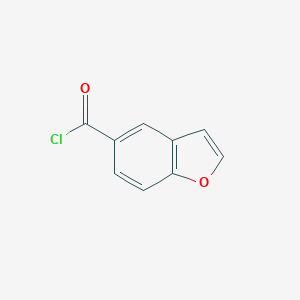

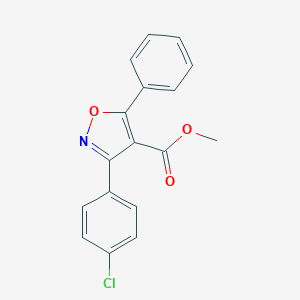

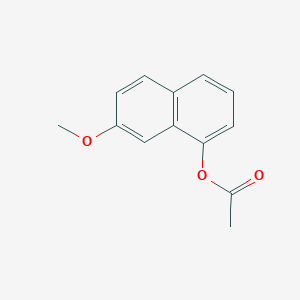

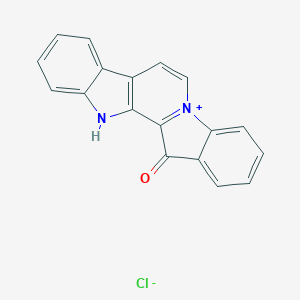

IUPAC Name |

2-amino-2-thiophen-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c7-4-5(8)6-2-1-3-9-6/h1-3,5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJQHPAPVHHYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Amino-2-thiopheneacetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)